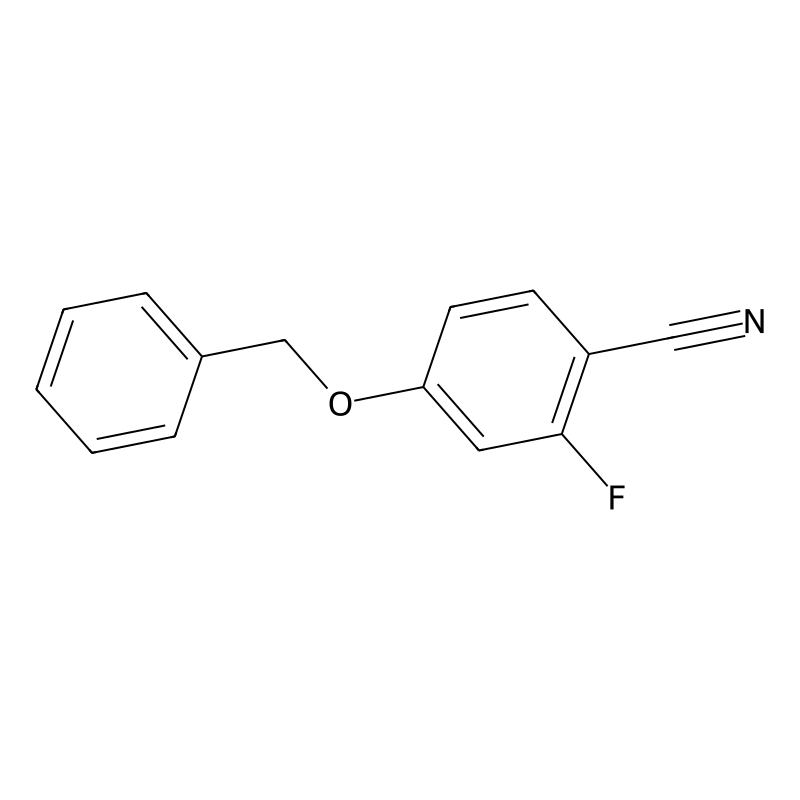

4-(Benzyloxy)-2-fluorobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Monomer

4-(Benzyloxy)-2-fluorobenzonitrile is primarily studied for its potential applications in liquid crystal (LC) materials. Liquid crystals exhibit properties of both liquids and solids, making them valuable for display technologies. This specific compound falls under the category of calamitic LCs, meaning its molecules have an elongated, rod-like shape []. Research has shown that 4-(Benzyloxy)-2-fluorobenzonitrile exhibits a nematic phase transition temperature around -7°C, with an orthorhombic crystal structure []. Nematic LCs are widely used in display applications due to their ability to flow and respond to electric fields.

4-(Benzyloxy)-2-fluorobenzonitrile is an organic compound with the molecular formula C₁₄H₁₀FNO. It features a benzyloxy group and a fluorine atom attached to a benzene ring, along with a nitrile functional group. This compound is notable for its structural complexity, which allows it to participate in various

- Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Metal-Mediated Coupling: This compound can participate in metal-catalyzed coupling reactions, which are important in forming carbon-carbon bonds.

- Reduction Reactions: It has been reported that heating this compound with (R)-1-amino-2-propanal leads to the formation of a new compound, demonstrating its reactivity under specific conditions .

Several synthesis methods have been documented for 4-(benzyloxy)-2-fluorobenzonitrile:

- Direct Fluorination: One method involves the fluorination of 4-(benzyloxy)benzonitrile using fluorinating agents.

- Nitrile Formation: The nitrile group can be introduced through various methods, including dehydration of corresponding amides or other intermediates.

- Coupling Reactions: Metal-catalyzed coupling reactions can also be employed to synthesize this compound from simpler precursors .

4-(Benzyloxy)-2-fluorobenzonitrile has potential applications in:

- Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound in drug discovery for various therapeutic areas.

- Chemical Synthesis: Its reactivity allows it to be used as an intermediate in the synthesis of other complex organic molecules.

- Material Science: The compound may find applications in the development of novel materials due to its unique electronic properties.

Interaction studies involving 4-(benzyloxy)-2-fluorobenzonitrile are crucial for understanding its potential biological effects. Research into how this compound interacts with specific receptors or enzymes could reveal its efficacy as a pharmacological agent. Such studies often involve:

- Binding Affinity Tests: Evaluating how well the compound binds to target proteins.

- Functional Assays: Assessing the biological activity following interaction with cellular systems.

Several compounds share structural similarities with 4-(benzyloxy)-2-fluorobenzonitrile. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(Allyloxy)-2-fluorobenzonitrile | Allyloxy group instead of benzyloxy | Different reactivity patterns due to allyl substituent |

| 2-(Benzyloxy)-5-fluorobenzonitrile | Positioning of functional groups | May exhibit different biological activity profiles |

| 3-(Benzyloxy)-2-fluorobenzonitrile | Different position of benzyloxy group | Variations in electronic properties and steric hindrance |

These compounds highlight the uniqueness of 4-(benzyloxy)-2-fluorobenzonitrile through their distinct functional groups and positions, which can significantly influence their chemical behavior and biological activity.